Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate
Overview
Description
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate is a useful research compound. Its molecular formula is C16H23NO6S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Key Intermediates : Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate plays a crucial role as an intermediate in the synthesis of complex molecules. For instance, it's used in the synthesis of derivatives of L-cysteine, a non-proteinogenic amino acid, and Biotin, a vital water-soluble vitamin involved in metabolic processes (Qin et al., 2014).
Crystal Structure Analysis : The compound's crystal structure has been analyzed to understand its conformation and intermolecular bonding. This analysis helps in predicting its behavior and interaction with other molecules (Jankowska et al., 2002), (Kozioł et al., 2001).
Application in Antibacterial and Antimicrobial Agents
- Antimicrobial Properties : The compound has been utilized in synthesizing new molecules with potential antibacterial and antimicrobial properties. Such research is crucial for developing new drugs and treatments for various infections (Doraswamy & Ramana, 2013).
Chemical Transformations and Reactions
Chemical Transformations : The compound is used in various chemical reactions, including cyclizations and substitutions, to create new molecules with different properties. This includes the synthesis of pyridones, pyrimidones, and pyranones (Baš et al., 2001).
Fluorescence Properties : The synthesis of certain derivatives of this compound explores their fluorescence properties, which can be useful in various scientific applications, such as bioimaging and diagnostics (Memeo et al., 2014).
Non-Proteinogenic Amino Acids Synthesis
- Synthesis of Non-Proteinogenic Amino Acids : The compound is used in synthesizing orthogonally protected methyl esters of non-proteinogenic amino acids, which have applications in peptide and protein engineering (Temperini et al., 2020).
Organic Chemistry and Material Science
- Organic Synthesis and Material Science : The compound plays a role in the synthesis of various organic molecules, contributing to the development of new materials and chemical agents (Tye & Skinner, 2002), (Ukrainets et al., 2014), (Mukai et al., 2003).
Pharmacology and Drug Development
- Pharmacological Research : This compound is involved in synthesizing various pharmacologically active molecules, aiding in the development of new drugs and therapeutic agents (Yoshida et al., 1996), (Patra et al., 2012).
Bioorganic and Medicinal Chemistry
- Bioorganic Chemistry : The compound's derivatives are used in bioorganic chemistry for synthesizing novel molecules with potential medical applications (Pajouhesh et al., 2000), (Narsaiah & Kumar, 2011).
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines, which can then be selectively deprotected under mild acidic conditions . This suggests that the compound may undergo transformations in the body to interact with its targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate . For instance, the Boc group is stable under basic and neutral conditions but can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. The compound interacts with enzymes such as proteases and peptidases, which recognize the Boc-protected amino group and facilitate the cleavage of the protecting group under specific conditions . Additionally, it can interact with proteins and other biomolecules through its sulfonyl group, which can form stable sulfonamide bonds with amines. These interactions are essential for the compound’s role in biochemical synthesis and modification processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent modification. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules through its sulfonyl and Boc-protected amino groups. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction . For example, the compound can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade into its constituent parts, which can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of specific enzymes or signaling pathways . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and sulfatases, which cleave the ester and sulfonyl groups, respectively . The compound can also interact with cofactors such as NADH and ATP, influencing the overall metabolic flux and levels of specific metabolites. These interactions are crucial for the compound’s role in cellular metabolism and biochemical synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. These factors determine the compound’s overall distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical processes.
Properties
IUPAC Name |
methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]sulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-16(2,3)23-15(19)17-11-12-5-7-13(8-6-12)24(20,21)10-9-14(18)22-4/h5-8H,9-11H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOIVQPCWHFENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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